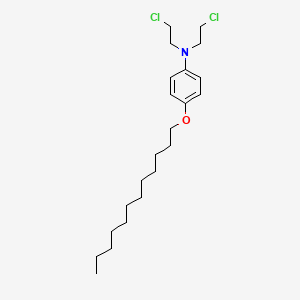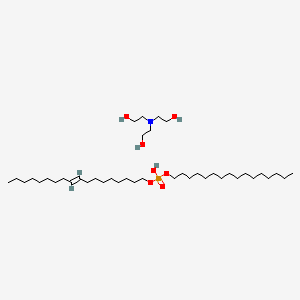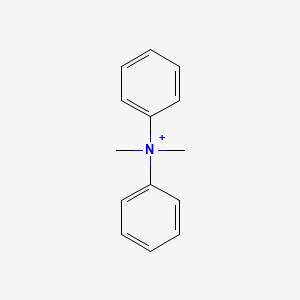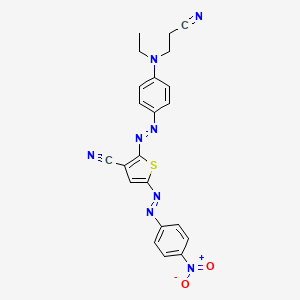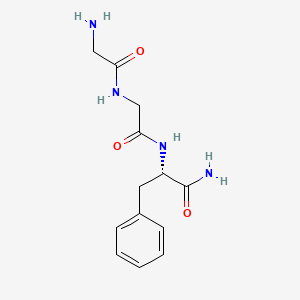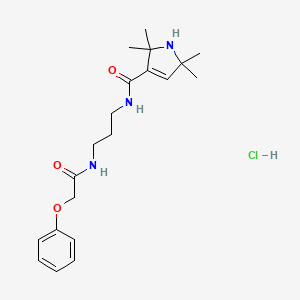
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of 2-(2-Oxo-1-pyrrolidinyl)ethylamine: This intermediate can be synthesized by reacting 2-pyrrolidinone with ethylene oxide under basic conditions.
Alkylation: The intermediate is then alkylated with 1,3-dibromopropane to form 1-(3-bromopropyl)-2-(2-oxo-1-pyrrolidinyl)ethylamine.
Cyclization: The final step involves intramolecular cyclization to form the desired this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar core structure but lacking the additional functional groups.
N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the more complex substituents.
N-(2-Hydroxyethyl)-2-pyrrolidinone: Features a hydroxyethyl group, making it more hydrophilic.
Uniqueness
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This complexity allows for a broader range of applications compared to simpler analogs.
Properties
CAS No. |
72757-30-3 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H23N3O2/c17-12-4-1-8-15(12)10-3-6-14-7-11-16-9-2-5-13(16)18/h14H,1-11H2 |
InChI Key |
MUCSTYUPDPKVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


